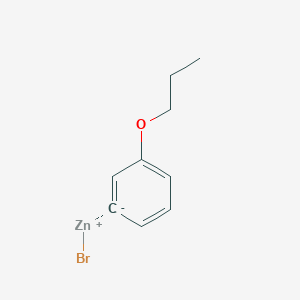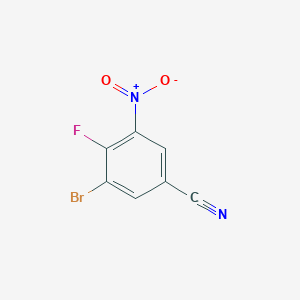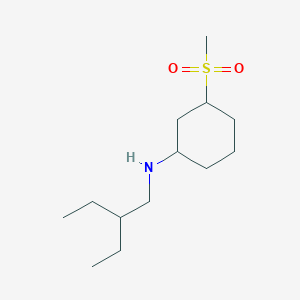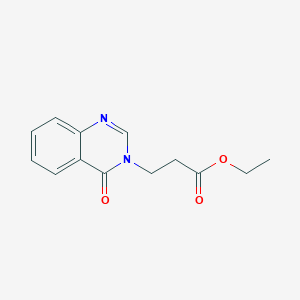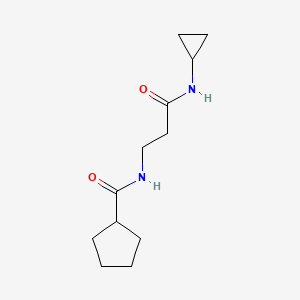
n-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentanecarboxamide backbone with a cyclopropylamino and oxopropyl substituent, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanecarboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then reacted with an appropriate oxopropylating agent under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted amides, and various oxidized forms of the original compound.
Scientific Research Applications
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the oxopropyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxamide: A simpler analog without the cyclopropylamino and oxopropyl groups.
N-(3-nitrophenyl)cyclopentanecarboxamide: Contains a nitrophenyl group instead of the cyclopropylamino group.
N-(3-cyanophenyl)cyclopentanecarboxamide: Features a cyanophenyl group in place of the cyclopropylamino group.
Uniqueness
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the cyclopropylamino and oxopropyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[3-(cyclopropylamino)-3-oxopropyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C12H20N2O2/c15-11(14-10-5-6-10)7-8-13-12(16)9-3-1-2-4-9/h9-10H,1-8H2,(H,13,16)(H,14,15) |
InChI Key |
HUWYOPRNYSBAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



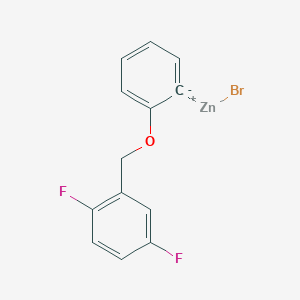
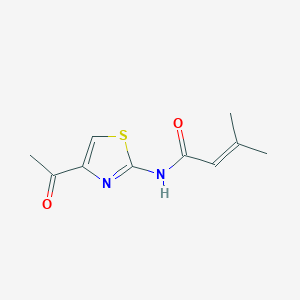

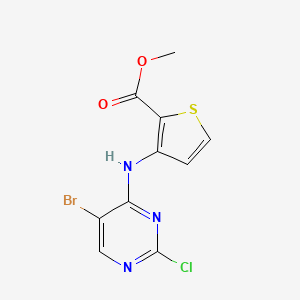
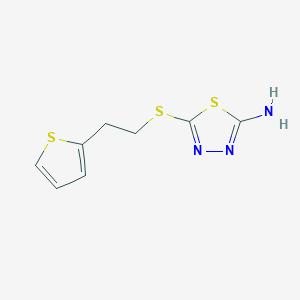
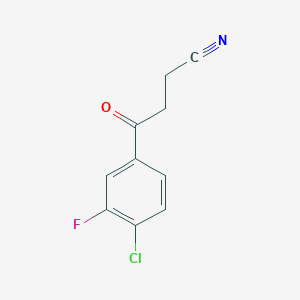
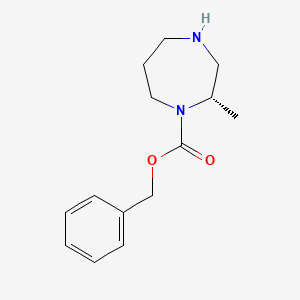
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
